
2-Bromo-2-phenylacetophenone
Overview
Description
2-Bromo-2-phenylacetophenone (CAS 1484-50-0) is an α-brominated aryl ketone with the molecular formula C₁₄H₁₁BrO (MW: 275.15). It is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pteridines and lumazine derivatives .
Preparation Methods
Fries Rearrangement Approach
Synthetic Protocol (Adapted from )
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Esterification : React 2-bromophenylacetic acid with phenol derivatives (e.g., resorcinol) in the presence of HSO to form the brominated phenyl phenylacetate intermediate.
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Fries Rearrangement : Heat the ester with AlCl (0.7 mol per 0.2 mol ester) at 150°C for 1 hour.
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Workup : Extract with ethyl acetate, wash with NaCl solution, and purify via silica gel chromatography.
Yield : 55–65% (extrapolated from non-brominated analogs in ).
Challenges and Optimization
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Bromine Stability : AlCl may demethylate or debrominate sensitive substrates. Substituting AlCl with milder Lewis acids (e.g., FeCl) could mitigate this .
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Regioselectivity : Bromine’s electron-withdrawing nature may direct rearrangement to the para position, necessitating ortho-directing groups (e.g., methoxy) on the phenol ring .
Acid-Catalyzed Cyclization Method
Precursor Synthesis and Cyclization
Patent discloses a two-stage process for 2-phenylacetophenone derivatives:
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Knoevenagel Condensation : React 2-bromobenzaldehyde with phenylacetic acid derivatives in dimethylformamide (DMF) using a base (e.g., piperidine) to form α,β-unsaturated intermediates.
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Acid-Mediated Cyclization : Treat the intermediate with HCl or HSO to induce cyclization, forming the brominated acetophenone .
Reaction Conditions
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Stage 1 : 0.9–1.5 mol eq. of base, 80–100°C, 4–6 hours.
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Stage 2 : Concentrated HCl, reflux for 2 hours.
Yield : ~60% (based on analogous halo-substituted products in ).
Bromine Incorporation Strategies
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Electrophilic Bromination : Post-cyclization bromination using Br/FeBr risks over-bromination. Alternatively, N-bromosuccinimide (NBS) under radical conditions could selectively brominate the 2-position .
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Direct Use of Brominated Precursors : Sourcing 2-bromophenylacetic acid remains a bottleneck, as commercial availability is limited .
Comparative Analysis of Synthetic Routes
Experimental Data and Optimization Strategies
Solvent and Catalyst Screening
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Fries Rearrangement : Replacing AlCl with FeCl in nitrobenzene improved brominated product stability, albeit with reduced yields (45–50%) .
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Cyclization : Using HPO instead of HCl minimized side reactions, enhancing selectivity for 2-bromo products .
Spectroscopic Characterization
Chemical Reactions Analysis
Reactions: likely undergoes various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Due to the lack of comprehensive data, we cannot provide specific reagents or conditions.
Major Products: The primary products resulting from these reactions remain unspecified.
Scientific Research Applications
Organic Synthesis
2-Bromo-2-phenylacetophenone is widely utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical reactions, including:
- Synthesis of Phosphonium Salts : The compound can be used in solvent-free mechanochemical reactions to produce phosphonium salts, which are valuable in organic synthesis and material science .
- Formation of α-Bromodeoxybenzoin : It is involved in the synthesis of α-bromodeoxybenzoin derivatives, which have applications in further chemical transformations and materials development .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Recent studies have highlighted its role in:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from it have been tested for their inhibitory activity on BRD4 and PLK1 enzymes, showing promising results comparable to established anticancer drugs .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active compounds demonstrated IC₅₀ values significantly lower than those of Methotrexate, indicating their potential as effective anticancer agents .
Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
Compound 4 | MDA-MB-231 | 0.029 | 9.8 |
Compound 7 | HT-29 | 0.042 | 5.0 |
Compound 6a | U-937 | 0.094 | 2.12 |
Photochemistry
The compound is also studied for its photochemical properties, particularly its ability to act as a photoinitiator in polymerization processes.
Analytical Chemistry
In analytical chemistry, it serves as a standard reference material for chromatographic techniques due to its well-defined chemical structure and properties.
Mechanism of Action
Targets: inhibits enkephalinase, preventing the breakdown of enkephalins.
Pathways: By preserving enkephalins, it enhances endogenous analgesia .
Comparison with Similar Compounds
Key Properties:
- Melting Point : Reported as 53–54°C and 55–56°C , with slight variations likely due to purity or measurement conditions.
- Spectral Data :
- Applications: Used in cyclocondensation reactions with diaminouracil derivatives to synthesize 6-arylpteridines, which are pharmacologically relevant . Serves as a precursor for benzil (via debromination) and in regioselective C-phosphorylation under solvent-free mechanochemical conditions .
Structural Analogs and Physical Properties
The following table compares 2-bromo-2-phenylacetophenone with structurally related α-brominated aryl ketones:
Notes:
- The methoxy group in 2-bromo-4'-methoxyacetophenone enhances solubility in polar solvents, whereas the chloro group in 2-bromo-2'-chloroacetophenone increases electrophilicity, favoring nucleophilic substitution reactions .
- Higher melting points in analogs like 2-bromo-4′-phenylacetophenone (123–125°C) suggest stronger crystal lattice interactions due to extended aromaticity .
This compound :
- Undergoes cyclocondensation with 5,6-diaminouracil to form pteridine derivatives under solvent-free, high-temperature conditions .
- Mechanochemical ball milling induces regioselective C-phosphorylation (99% yield) without O-phosphorylation byproducts .
2-Bromo-4'-methoxyacetophenone :
- Primarily used as a laboratory intermediate under controlled conditions. Limited reactivity data, but the methoxy group likely directs electrophilic substitutions to specific positions .
2-Bromo-2'-chloroacetophenone :
- Employed in pharmaceutical synthesis for benzene-based bioactive molecules. The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Differences :
- Both compounds require strict handling due to skin and eye hazards, but this compound has additional specific target organ toxicity (STOT) warnings .
Biological Activity
2-Bromo-2-phenylacetophenone (CAS No. 1484-50-0) is an organobromine compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Property | Value |
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Molecular Formula | C₁₄H₁₁BrO |
Molecular Weight | 275.13 g/mol |
Melting Point | 53°C to 58°C |
Purity | ≥ 97% |
Hazard Classification | Serious eye damage, skin corrosion/irritation |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits significant antitumor properties, which have been studied in the context of cancer research.
- Antitumor Activity :
- Recent studies have shown that derivatives of 2-bromoacetophenone can form cyclometallated palladium(II) complexes that demonstrate potent cytotoxic effects against cancer cell lines. These complexes exhibit a mechanism involving DNA binding and induction of apoptosis in tumor cells, highlighting the potential of 2-bromo derivatives in cancer therapy .
- Antimicrobial Properties :
Case Study 1: Antitumor Activity
A study published in Dalton Transactions investigated the synthesis and characterization of palladium(II) complexes derived from 2-bromoacetophenone. The results showed that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study concluded that the bromine atom plays a crucial role in enhancing the antitumor activity through improved interactions with cellular targets .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of derivatives based on 2-bromoacetophenone. The findings revealed that these compounds were effective against several bacterial strains, demonstrating potential as new antimicrobial agents. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological profile:
- Corrosive Nature : The compound is classified as a corrosive material, causing severe burns upon contact with skin or eyes. Proper handling precautions are necessary to mitigate risks associated with exposure .
- Safety Measures : Users should adhere to safety guidelines, including wearing protective equipment and ensuring adequate ventilation during use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-Bromo-2-phenylacetophenone with high purity and yield?
- Methodological Answer : The compound can be synthesized via bromination of deoxybenzoin under controlled conditions. A 50-mmol scale reaction using bromine with a 3.5-hour addition time and 1.5-hour stirring achieves 97% yield. Purification via standard work-up (e.g., recrystallization) yields a product with mp 55–57°C. Characterization via IR (1701 cm⁻¹ for carbonyl), ¹H NMR (δ 6.45 singlet for α-proton, aromatic multiplet at δ 7.30–8.15), and TLC comparison with authentic samples ensures structural fidelity .
Q. What spectroscopic techniques are essential for verifying the identity of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Confirms the carbonyl group (C=O stretch at ~1701 cm⁻¹).
- ¹H NMR : Identifies the α-proton (singlet at δ 6.45) and aromatic protons (multiplet at δ 7.30–8.15).
- TLC : Validates purity and compares retention factors with reference standards.
These methods collectively ensure accurate structural assignment .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. The compound’s melting point (55–57°C) indicates sensitivity to elevated temperatures, necessitating cold storage for long-term stability .
Advanced Research Questions
Q. How do solvent-free mechanochemical synthesis conditions influence the reaction pathways of this compound in phosphorylation reactions?
- Methodological Answer : Mechanochemical synthesis (e.g., ball-milling with triphenylphosphine) favors thermodynamically stable C-phosphorylated products over O-phosphorylated isomers due to solid-state kinetics. This contrasts with solution-phase reactions, which may yield mixed products. Solid-state ³¹P NMR and X-ray diffraction are critical for confirming product selectivity .
Q. What strategies can resolve contradictions in reported physical or spectral data for this compound across studies?
- Methodological Answer : Cross-validate data using authenticated reference samples (e.g., from Eastman Organic Chemical Co.). Recrystallize to ensure purity, as impurities or polymorphic forms may alter mp or spectral profiles. Reproduce synthesis under standardized conditions (e.g., 50-mmol scale) to minimize batch variability .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction coordinates, predicting regioselectivity in reactions with nucleophiles (e.g., amines or thiols). Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), aids in optimizing reaction conditions .
Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?
- Methodological Answer : Key challenges include maintaining stoichiometric control during bromine addition and heat dissipation. Automated reactors with temperature control and continuous monitoring improve reproducibility. Pilot-scale trials should prioritize slow reagent addition (mimicking the 3.5-hour lab protocol) to avoid exothermic side reactions .
Properties
IUPAC Name |
2-bromo-1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883681 | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Bromo-1,2-diphenylethan-1-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19531 | |
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CAS No. |
1484-50-0 | |
Record name | 2-Bromo-1,2-diphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
Source | EPA DSSTox | |
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Record name | 2-bromo-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |
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Retrosynthesis Analysis
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